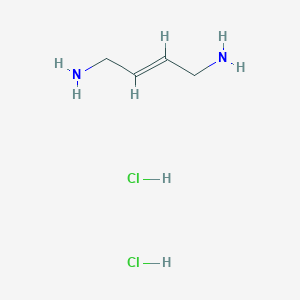

(E)-But-2-ene-1,4-diamine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-but-2-ene-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c5-3-1-2-4-6;;/h1-2H,3-6H2;2*1H/b2-1+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGASKMRNHXWEC-SEPHDYHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (E)-But-2-ene-1,4-diamine Dihydrochloride

Abstract: This technical guide provides a comprehensive, field-proven protocol for the synthesis of (E)-but-2-ene-1,4-diamine dihydrochloride, a valuable bifunctional building block in modern chemical research. The synthesis is approached via a robust three-step sequence beginning with the commercially available (E)-1,4-dibromo-2-butene. The core of the strategy is the Gabriel synthesis, which ensures the selective formation of the primary diamine while avoiding common side reactions like over-alkylation. Subsequent hydrazinolysis liberates the free diamine, which is then converted to its stable and readily handleable dihydrochloride salt. This document is intended for an audience of researchers, chemists, and drug development professionals, offering detailed mechanistic insights, a step-by-step experimental protocol, and critical safety information.

Introduction and Strategic Overview

(E)-But-2-ene-1,4-diamine and its salts are important chemical intermediates characterized by a rigid (E)-alkene backbone flanked by two primary amine functionalities. This unique structure makes it a valuable precursor for the synthesis of various pharmaceuticals, polymers, and as a ligand in coordination chemistry.[1] The dihydrochloride salt offers enhanced stability, crystallinity, and solubility in aqueous media compared to the free base, making it the preferred form for storage and subsequent application.

Direct amination of the corresponding dihalide with ammonia often leads to a mixture of primary, secondary, and tertiary amines, as the product amine can compete with ammonia as a nucleophile.[2] To circumvent this, our protocol employs the Gabriel synthesis. This classic yet highly reliable method utilizes the potassium salt of phthalimide as an ammonia surrogate.[3] The phthalimide anion undergoes nucleophilic substitution with the alkyl halide, and because the resulting N-alkylphthalimide is no longer nucleophilic, the reaction cleanly stops after a single alkylation at each electrophilic center.[2] The desired primary amine is then liberated in a distinct deprotection step.

The chosen three-step synthetic pathway is as follows:

-

Step A (N-Alkylation): A double SN2 reaction between (E)-1,4-dibromo-2-butene and two equivalents of potassium phthalimide to form the protected diamine intermediate, 2,2'-((E)-but-2-ene-1,4-diyl)diisoindoline-1,3-dione.

-

Step B (Deprotection): Cleavage of the phthalimide groups from the intermediate using the Ing-Manske procedure (hydrazinolysis) to yield the free base, (E)-but-2-ene-1,4-diamine.[3]

-

Step C (Salt Formation): Conversion of the free diamine to the target compound, this compound, via treatment with hydrochloric acid.

This strategy ensures high selectivity for the primary diamine and provides a reliable route to the final, purified product.

Safety First: A Comprehensive Hazard Analysis

Chemical synthesis requires stringent adherence to safety protocols. The reagents and intermediates in this procedure possess significant hazards that must be properly managed.

-

(E)-1,4-Dibromo-2-butene: This starting material is a potent lachrymator (causes tearing) and is toxic. It is incompatible with strong bases and oxidizing agents. All manipulations must be conducted within a certified chemical fume hood.

-

Potassium Phthalimide: While less hazardous, it should be handled as a typical chemical reagent. Avoid inhalation of dust.

-

N,N-Dimethylformamide (DMF): A common solvent for this reaction, DMF is a reproductive hazard and is readily absorbed through the skin. Use in a well-ventilated fume hood with appropriate gloves is mandatory.

-

Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. It is also flammable. Extreme caution must be exercised, and all work must be performed in a chemical fume hood.

-

(E)-But-2-ene-1,4-diamine (Free Base): As with many amines, the free base is expected to be corrosive and toxic. Avoid inhalation of vapors and skin contact.

Mandatory Personal Protective Equipment (PPE): A comprehensive risk assessment should be performed before beginning any work. The minimum required PPE is summarized in the table below.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of corrosive and toxic reagents. |

| Skin Protection | Nitrile or neoprene gloves (double-gloving recommended), and a flame-resistant lab coat. | Prevents skin contact with toxic and corrosive materials. |

| Respiratory Protection | All operations to be conducted in a certified chemical fume hood. | Prevents inhalation of toxic vapors, especially from the starting dihalide and hydrazine. |

Synthetic Pathway: Mechanism and Rationale

The overall synthesis is a robust process grounded in fundamental organic reactions. Understanding the mechanism behind each step is crucial for troubleshooting and optimization.

Caption: Overall workflow for the synthesis of the target compound.

Part A - N-Alkylation: This step involves a double nucleophilic substitution. The phthalimide anion is a soft nucleophile that attacks the primary allylic carbons of (E)-1,4-dibromo-2-butene. The reaction proceeds via an SN2 mechanism. Using a polar aprotic solvent like DMF is crucial as it solvates the potassium cation, leaving the phthalimide anion highly reactive, thereby accelerating the otherwise slow reaction.[3] A slight excess of potassium phthalimide is used to ensure the complete conversion of the dihalide.

Part B - Hydrazinolysis: The Ing-Manske procedure is the method of choice for cleaving the phthalimide protecting groups under relatively mild, neutral conditions.[4] Hydrazine acts as a potent nucleophile, attacking the carbonyl carbons of the phthalimide rings. This leads to a cyclization reaction that releases the desired primary diamine and forms the highly stable, insoluble phthalhydrazide byproduct.[5] The precipitation of phthalhydrazide helps to drive the reaction to completion.

Part C - Salt Formation: The final step is a straightforward acid-base reaction. The free diamine, being basic, is dissolved in an appropriate organic solvent and treated with at least two equivalents of hydrochloric acid. This protonates both amine groups, forming the stable dihydrochloride salt, which typically has lower solubility in non-polar organic solvents and precipitates out, allowing for easy isolation by filtration.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for the Gabriel synthesis and subsequent workup.

Reagent and Materials Summary:

| Reagent | Molar Mass ( g/mol ) | CAS Number | Key Hazards |

| (E)-1,4-Dibromo-2-butene | 213.90 | 821-06-7 | Toxic, Lachrymator, Corrosive |

| Potassium Phthalimide | 185.22 | 1074-82-4 | Irritant |

| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | Reproductive Hazard, Irritant |

| Hydrazine Monohydrate (~64%) | 50.06 | 7803-57-8 | Highly Toxic, Carcinogen, Corrosive |

| Ethanol (Anhydrous) | 46.07 | 64-17-5 | Flammable |

| Hydrochloric Acid (e.g., 2M in Ether) | 36.46 | 7647-01-0 | Corrosive |

| Diethyl Ether (Anhydrous) | 74.12 | 60-29-7 | Highly Flammable, Peroxide Former |

Part A: Synthesis of 2,2'-((E)-but-2-ene-1,4-diyl)diisoindoline-1,3-dione

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (9.72 g, 52.5 mmol, 2.1 eq).

-

Under an inert atmosphere (nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, 100 mL) via cannula.

-

Stir the suspension and add (E)-1,4-dibromo-2-butene (5.35 g, 25.0 mmol, 1.0 eq) dropwise via syringe.

-

Heat the reaction mixture to 90 °C using an oil bath and maintain this temperature with vigorous stirring for 12-16 hours. The reaction can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) for the disappearance of the starting dibromide.

-

After cooling to room temperature, pour the reaction mixture into 400 mL of ice-cold deionized water with stirring.

-

A precipitate will form. Continue stirring for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with deionized water (2 x 100 mL) and then with cold ethanol (50 mL) to remove residual DMF and other impurities.

-

Dry the white to off-white solid product under vacuum to a constant weight.

Part B: Synthesis of (E)-But-2-ene-1,4-diamine (Free Base)

-

Place the dried bis-phthalimide intermediate from Part A (assuming quantitative yield, ~8.2 g, 25.0 mmol) into a 500 mL round-bottom flask with a magnetic stirrer and reflux condenser.

-

Add 200-proof ethanol (250 mL) to the flask.

-

Add hydrazine monohydrate (approx. 64% solution, 5.0 mL, ~100 mmol, 4.0 eq) dropwise to the stirred suspension.

-

Heat the mixture to reflux (approx. 80-85 °C). The suspension should gradually dissolve and then a thick, white precipitate (phthalhydrazide) will form. Continue refluxing for 4-6 hours.[5]

-

Cool the mixture to room temperature and then place it in an ice bath for 1 hour to ensure complete precipitation of the phthalhydrazide byproduct.

-

Filter the mixture through a Büchner funnel to remove the solid phthalhydrazide. Wash the solid with cold ethanol (2 x 30 mL).

-

Combine the filtrate and the washes. This solution contains the desired free diamine.

Part C: Formation and Isolation of this compound

-

Concentrate the ethanolic filtrate from Part B using a rotary evaporator to a volume of approximately 50 mL. Caution: Do not evaporate to dryness as the free diamine can be volatile.

-

Cool the concentrated solution in an ice bath.

-

Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether (~55 mL, 110 mmol, >4 eq relative to the diamine) to the stirred solution. A white precipitate of the dihydrochloride salt will form immediately.

-

Continue stirring in the ice bath for 30 minutes.

-

Collect the white, crystalline product by vacuum filtration.

-

Wash the filter cake with cold, anhydrous diethyl ether (3 x 40 mL) to remove any residual impurities and excess HCl.

-

Dry the final product, this compound, under high vacuum to a constant weight. Store in a desiccator.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR (in D₂O): The proton NMR spectrum is expected to show two characteristic signals: a multiplet for the two equivalent olefinic protons (-CH=CH-) and a doublet for the four equivalent methylene protons (-CH₂-NH₃⁺). The integration ratio should be 1:2.

-

¹³C NMR (in D₂O): The carbon NMR spectrum should reveal two signals corresponding to the olefinic carbons and the methylene carbons.

-

Melting Point: A sharp melting point is indicative of high purity.

-

FT-IR: The infrared spectrum should show characteristic peaks for N-H stretching (as an ammonium salt), C=C stretching, and C-N stretching.

Expected Yield: The overall yield for this three-step process is typically in the range of 60-75%.

Conclusion

This guide details a reliable and reproducible synthesis of this compound. By employing the Gabriel synthesis, this protocol effectively avoids the formation of undesirable byproducts, ensuring a high-purity final product. The step-by-step instructions, coupled with mechanistic insights and a thorough safety analysis, provide researchers with a comprehensive resource for the preparation of this versatile chemical building block. Adherence to the safety precautions outlined is paramount for the successful and safe execution of this synthesis.

References

-

Supporting Information for "Dynamic Covalent PEG-Hydrazone-Aldehyde Gels for Protein Delivery". Royal Society of Chemistry. Available from: [Link]

-

"Gabriel Synthesis". Wikipedia. Available from: [Link]

-

"Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions". ResearchGate. Available from: [Link]

-

"Deprotection of phthalimide protecting group". ResearchGate. Available from: [Link]

-

"Gabriel Synthesis | Overview & Research Examples". Perlego. Available from: [Link]

-

"The Gabriel Synthesis". Master Organic Chemistry. Available from: [Link]

-

"Gabriel Synthesis". Organic Chemistry Tutor. Available from: [Link]

-

"The Gabriel Synthesis". Chemistry Steps. Available from: [Link]

-

"this compound". PubChem. Available from: [Link]

-

"Deprotection conditions for pthalimide protected oxyamine?". Reddit. Available from: [Link]

-

"Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction". Chemical Communications (RSC Publishing). Available from: [Link]

-

"An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines". ResearchGate. Available from: [Link]

-

"Synthesis of New N-Phthalimide Substituted Tricyclic Imide Containing Isoxazoline and Bispiro Functional Group as Possible Anti-cancer Agents". SciSpace. Available from: [Link]

- "Process for the preparation of 1,4-diaminobutane derivatives". Google Patents.

-

"(Z)-But-2-ene-1,4-diamine dihydrochloride". MySkinRecipes. Available from: [Link]

Sources

An In-depth Technical Guide to (E)-But-2-ene-1,4-diamine Dihydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(E)-But-2-ene-1,4-diamine dihydrochloride is a versatile bifunctional organic compound with significant potential in several areas of chemical research and development. Its rigid trans-alkene backbone and terminal primary amine functionalities make it a valuable building block for the synthesis of polymers with defined stereochemistry, a unique ligand in coordination chemistry, and a precursor for various pharmaceutical intermediates. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, a plausible synthetic route, and a discussion of its current and potential applications. Due to the limited availability of direct experimental data, this guide incorporates predictive insights based on structurally analogous compounds to offer a holistic and practical resource for researchers.

Introduction

This compound, a salt of its parent diamine, offers enhanced stability and ease of handling compared to the free base. The presence of the trans-double bond introduces conformational rigidity, which can be advantageous in the design of materials with specific structural properties. The primary amine groups are nucleophilic and can participate in a wide range of chemical transformations, making this compound a versatile synthon. This guide will delve into the core chemical properties, propose a detailed synthetic protocol, and explore the applications of this compound, with a focus on its utility in polymer science and coordination chemistry.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in research and development. While experimental data is somewhat limited, a combination of available information and predictions based on similar structures provides a useful profile.

General Properties

| Property | Value | Source |

| IUPAC Name | (E)-but-2-ene-1,4-diamine;dihydrochloride | [1] |

| Synonyms | (E)-1,4-diaminobut-2-ene dihydrochloride, trans-1,4-Diamino-2-butene dihydrochloride | [1] |

| CAS Number | 119874-79-2 | [1] |

| Molecular Formula | C₄H₁₂Cl₂N₂ | [1] |

| Molecular Weight | 159.06 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | 157 °C | [1] |

Solubility

The solubility of amine hydrochlorides is highly dependent on the solvent and pH. As a salt, this compound is expected to be soluble in polar protic solvents and less soluble in nonpolar organic solvents.

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble | The ionic nature of the dihydrochloride salt and the ability of the ammonium groups to hydrogen bond with water suggest good solubility. |

| Ethanol | Soluble | Ethanol's polarity and ability to form hydrogen bonds should facilitate dissolution. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that should effectively solvate the compound. |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble to soluble | While a polar aprotic solvent, DMSO can often dissolve amine salts, though less effectively than protic solvents. |

| N,N-Dimethylformamide (DMF) | Soluble | DMF is a polar aprotic solvent known to be a good solvent for many organic salts. |

| Dichloromethane (DCM) | Insoluble | As a nonpolar solvent, DCM is not expected to effectively solvate the ionic dihydrochloride. |

| Hexanes | Insoluble | A nonpolar hydrocarbon solvent that is a poor choice for dissolving polar salts. |

Note: The solubility of the free base, (E)-But-2-ene-1,4-diamine, would be significantly different, with better solubility in a wider range of organic solvents.

Spectroscopic Data (Predicted)

2.3.1. ¹H NMR Spectroscopy

In a suitable deuterated solvent such as D₂O or DMSO-d₆, the proton NMR spectrum is expected to exhibit two main signals:

-

Olefinic Protons (-CH=CH-): A multiplet in the region of δ 5.5-6.0 ppm . The trans-coupling constant (³J) for these protons is expected to be in the range of 12-18 Hz, which is characteristic of a trans-alkene.

-

Methylene Protons (-CH₂-): A doublet in the region of δ 3.0-3.5 ppm . These protons are adjacent to the electron-withdrawing ammonium groups and are coupled to the olefinic protons.

-

Amine Protons (-NH₃⁺): A broad singlet in the region of δ 8.0-9.0 ppm (in DMSO-d₆). The chemical shift of these exchangeable protons is highly dependent on the solvent and concentration. In D₂O, this signal would be absent due to deuterium exchange.

2.3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to show two distinct signals corresponding to the two types of carbon atoms in the molecule:

-

Olefinic Carbons (-CH=CH-): In the region of δ 125-135 ppm .

-

Methylene Carbons (-CH₂-): In the region of δ 40-50 ppm . The attachment to the nitrogen atom causes a downfield shift compared to a simple alkane.

2.3.3. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-2800 (broad) | N-H stretch | Primary ammonium (-NH₃⁺) |

| ~3020 | =C-H stretch | Alkene |

| ~1650 (weak) | C=C stretch | trans-Alkene (often weak due to symmetry) |

| 1600-1500 | N-H bend | Primary ammonium (-NH₃⁺) |

| ~970 (strong) | =C-H bend (out-of-plane) | trans-Alkene |

2.3.4. Mass Spectrometry

Under electrospray ionization (ESI) conditions, the mass spectrum would likely show the molecular ion of the free diamine [M+H]⁺ at m/z 89.12. Fragmentation patterns would involve the loss of ammonia and cleavage of the carbon-carbon bonds.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and efficient route can be designed based on established organic chemistry transformations. The following proposed synthesis starts from the commercially available (E)-1,4-dichloro-2-butene.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of N,N'-(E)-But-2-ene-1,4-diyl)di(phthalimide)

-

To a stirred solution of potassium phthalimide (2.2 equivalents) in anhydrous N,N-dimethylformamide (DMF), add (E)-1,4-dichloro-2-butene (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and then with cold ethanol.

-

Dry the solid under vacuum to obtain the desired phthalimide-protected diamine.

Causality behind Experimental Choices: The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides. Using potassium phthalimide as a nitrogen source prevents over-alkylation, which can be a problem with direct amination using ammonia. DMF is an excellent polar aprotic solvent for this type of nucleophilic substitution reaction.

Step 2: Synthesis of (E)-But-2-ene-1,4-diamine (Free Base)

-

Suspend the phthalimide-protected diamine from Step 1 in ethanol.

-

Add hydrazine hydrate (2.5-3.0 equivalents) to the suspension.

-

Reflux the mixture for 4-6 hours. A thick precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH ~1-2.

-

Filter off the precipitated phthalhydrazide.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Dissolve the solid in a minimum amount of water and basify with a concentrated solution of sodium hydroxide to pH >12.

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane or diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free diamine.

Causality behind Experimental Choices: Hydrazinolysis is the standard method for deprotecting phthalimides. The reaction is typically carried out in an alcoholic solvent. Acidification helps to precipitate the phthalhydrazide byproduct and keep the desired diamine in the aqueous solution as its dihydrochloride salt. Subsequent basification liberates the free amine for extraction.

Step 3: Formation of this compound

-

Dissolve the crude free diamine from Step 2 in a minimal amount of ethanol.

-

Cool the solution in an ice bath and add a solution of hydrochloric acid in ethanol (2.0 equivalents) dropwise with stirring.

-

A white precipitate of the dihydrochloride salt should form.

-

Stir the suspension in the ice bath for 30 minutes.

-

Collect the solid by filtration, wash with cold ethanol, and then with diethyl ether.

-

Dry the product under vacuum to afford this compound.

Purification

The final product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or methanol. The purity can be assessed by melting point determination and spectroscopic methods (NMR, IR).

Reactivity and Applications

The bifunctional nature of this compound makes it a valuable monomer and ligand. The free base, which can be generated in situ, is the reactive species in most applications.

Polymer Chemistry

A primary application of diamines is in the synthesis of polyamides through condensation polymerization with dicarboxylic acids or their derivatives (e.g., diacyl chlorides).

Figure 3: Chelation of a metal ion by (E)-But-2-ene-1,4-diamine.

The rigidity of the ligand backbone can influence the geometry and reactivity of the resulting metal complex. These complexes could be explored for applications in catalysis, materials science, and as models for bioinorganic systems.

Organic Synthesis and Drug Development

As a bifunctional building block, (E)-But-2-ene-1,4-diamine can be used to synthesize a variety of more complex molecules, including macrocycles and heterocyclic compounds. Its derivatives may possess biological activity and could be investigated as potential pharmaceutical agents.

Handling and Safety

This compound should be handled with appropriate safety precautions in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid breathing dust.

-

Skin and Eye Contact: May cause irritation. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a promising chemical intermediate with a unique combination of structural features. While there is a need for more comprehensive experimental data, this guide provides a solid foundation for researchers interested in exploring its potential. Its rigid, stereodefined backbone and reactive amine functionalities offer exciting opportunities for the development of novel polymers, coordination complexes, and other advanced materials. The proposed synthetic route offers a practical starting point for its preparation in a laboratory setting. As research continues, the full scope of applications for this versatile compound will undoubtedly expand.

References

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from: [Link]

Sources

An In-Depth Technical Guide to (E)-But-2-ene-1,4-diamine dihydrochloride: A Key Building Block in Modern Drug Development

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

(E)-But-2-ene-1,4-diamine dihydrochloride (CAS Number: 119874-79-2 ) is a bifunctional organic compound of significant interest in medicinal chemistry and drug development.[1][2][3] Its linear four-carbon backbone, featuring primary amino groups at both termini and a centrally located trans-configured double bond, provides a unique combination of structural rigidity and reactive functionality. This guide offers a comprehensive overview of its chemical properties, a discussion of synthetic strategies, methods for analytical characterization, and a detailed exploration of its critical role as a linker molecule in the design of advanced therapeutics, particularly antibody-drug conjugates (ADCs).

Introduction: The Strategic Importance of Rigid Linkers

In the intricate architecture of complex therapeutics, the linker is not merely a spacer but a critical component that dictates the stability, solubility, and release kinetics of a drug payload.[4][5] this compound emerges as a valuable building block in this context. The trans-alkene moiety imparts a defined, rigid geometry to the linker, preventing unwanted folding and aggregation that can compromise the efficacy and pharmacokinetics of a biologic drug.[6] The primary amine groups at either end provide versatile handles for conjugation to both targeting moieties (like antibodies) and cytotoxic payloads, making it a cornerstone for creating stable and effective drug delivery systems.[7]

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development.

| Property | Value | Source(s) |

| CAS Number | 119874-79-2 | [1][2][3][8] |

| Molecular Formula | C₄H₁₂Cl₂N₂ | [2] |

| Molecular Weight | 159.05 g/mol | [1][8] |

| IUPAC Name | (E)-but-2-ene-1,4-diamine;dihydrochloride | [2] |

| Synonyms | (E)-1,4-diaminobut-2-ene dihydrochloride | [2] |

| Appearance | Typically a white to off-white solid | Inferred from related compounds |

| Solubility | Soluble in water | Inferred from dihydrochloride salt nature |

Synthesis and Purification Strategies

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a general and logical synthetic route can be proposed based on established organic chemistry principles. The most direct precursor is commercially available (E)-1,4-dichloro-2-butene.

Proposed Synthetic Pathway: Nucleophilic Substitution

The synthesis hinges on a double nucleophilic substitution reaction where the chlorine atoms of (E)-1,4-dichloro-2-butene are displaced by a nitrogen-containing nucleophile. To avoid over-alkylation and ensure the formation of the primary diamine, a protected form of ammonia, such as phthalimide (in the Gabriel synthesis), is typically employed.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | C4H12Cl2N2 | CID 12397206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95.00% | CAS: 119874-79-2 | AChemBlock [achemblock.com]

- 4. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]

- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

(E)-But-2-ene-1,4-diamine dihydrochloride mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of (E)-But-2-ene-1,4-diamine dihydrochloride

Authored by a Senior Application Scientist

Foreword: A Structural Clue to a Potent Mechanism

This compound is a synthetic diamine whose structural resemblance to natural polyamines like putrescine and spermidine suggests a potential role as a modulator of polyamine metabolism.[1][2][3] Polyamines are ubiquitous aliphatic cations essential for a multitude of cellular processes, including cell growth, differentiation, and survival.[4][5][6] Their metabolism is frequently dysregulated in proliferative diseases, particularly cancer, making it a prime target for therapeutic intervention.[7][8]

This guide posits that this compound functions as a polyamine analogue. Such analogues typically interfere with polyamine homeostasis by competing for cellular uptake, altering the activity of key metabolic enzymes, and ultimately disrupting the cellular functions that rely on natural polyamines.[7][9] We will explore this hypothesized mechanism of action, providing a comprehensive framework for its investigation and validation. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the biological activity of this and similar compounds.

The Central Hypothesis: Interference with Polyamine Homeostasis

The core of our hypothesis is that this compound acts as a polyamine antimetabolite or mimetic. The natural polyamines—putrescine, spermidine, and spermine—are critical for stabilizing nucleic acids, regulating gene expression, and modulating ion channel function.[5][6] Their intracellular concentrations are tightly controlled through a balance of biosynthesis, catabolism, and transport.[4][7] We propose that this compound disrupts this delicate balance through several potential mechanisms.

Key Molecular Targets in the Polyamine Pathway

-

Polyamine Transport System (PTS): Polyamine analogues often exploit the PTS to enter cells, competing with natural polyamines and leading to their depletion.[7][9]

-

Ornithine Decarboxylase (ODC): This is the first and rate-limiting enzyme in polyamine biosynthesis, converting ornithine to putrescine.[10][11] Many polyamine analogues induce feedback mechanisms that downregulate ODC activity.[7]

-

Spermidine/Spermine N1-acetyltransferase (SSAT): This enzyme is the rate-limiting step in polyamine catabolism.[12] Certain analogues dramatically induce SSAT, leading to rapid polyamine depletion and the production of cytotoxic metabolites and reactive oxygen species (ROS).[7][12]

The downstream consequences of disrupting polyamine metabolism are profound, often culminating in cell cycle arrest and apoptosis.[6][13][14]

Experimental Validation: A Step-by-Step Methodological Guide

To rigorously test our hypothesis, a multi-faceted experimental approach is required. The following protocols are designed to be self-validating, providing a clear and comprehensive picture of the compound's biological effects.

Ornithine Decarboxylase (ODC) Activity Assay

The primary investigation into the mechanism of this compound should begin with assessing its effect on ODC, the rate-limiting enzyme in polyamine biosynthesis. A reduction in ODC activity would be a strong indicator of the compound's interference with this pathway.[10][11]

Protocol: Radiometric Assay for ODC Activity

This method is considered a gold standard for its sensitivity and direct measurement of enzymatic activity.[10][11]

-

Cell Culture and Treatment:

-

Culture a suitable cancer cell line with high proliferative rates (e.g., LNCaP, MCF-7) to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for 24 hours. A positive control, such as α-difluoromethylornithine (DFMO), should be included.[9]

-

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a buffer containing 50 mM Tris-HCl (pH 7.5), 2.5 mM DTT, 0.1 mM EDTA, and protease inhibitors.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant is the cytosolic extract containing ODC.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture in a sealed vial containing the cytosolic extract, 50 µM pyridoxal 5'-phosphate (PLP), and 0.5 µCi of L-[1-¹⁴C]ornithine.

-

Place a filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide) in a center well suspended above the reaction mixture.

-

Incubate at 37°C for 60 minutes.

-

-

Stopping the Reaction and Measuring Radioactivity:

-

Stop the reaction by injecting 1 M citric acid into the reaction mixture.

-

Incubate for an additional 60 minutes at 37°C to ensure all released ¹⁴CO₂ is trapped on the filter paper.

-

Remove the filter paper and measure the radioactivity using a liquid scintillation counter.[11]

-

-

Data Analysis:

-

Normalize the counts per minute (CPM) to the total protein concentration of the lysate.

-

Express ODC activity as pmol of CO₂ released per mg of protein per hour.

-

Data Summary Table

| Treatment Group | Concentration (µM) | ODC Activity (pmol CO₂/mg/hr) | % Inhibition |

| Vehicle Control | 0 | Value | 0 |

| (E)-But-2-ene-1,4-diamine | 0.1 | Value | Value |

| (E)-But-2-ene-1,4-diamine | 1 | Value | Value |

| (E)-But-2-ene-1,4-diamine | 10 | Value | Value |

| (E)-But-2-ene-1,4-diamine | 100 | Value | Value |

| DFMO (Positive Control) | 100 | Value | Value |

Cell Cycle Analysis by Flow Cytometry

Disruption of polyamine metabolism is known to cause cell cycle arrest.[6] Flow cytometry with DNA content staining is a robust method to quantify the percentage of cells in different phases of the cell cycle.[15][16][17]

Protocol: Propidium Iodide (PI) Staining for DNA Content

-

Cell Culture and Treatment:

-

Seed cells at a density that will not reach confluency during the experiment.

-

Treat cells with this compound at various concentrations for 24, 48, and 72 hours. Include a vehicle control.

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells to include apoptotic populations.

-

Wash cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Generate a histogram of DNA content (PI fluorescence intensity).[17]

-

-

Data Interpretation:

-

The histogram will show distinct peaks corresponding to G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[15]

-

An accumulation of cells in a particular phase indicates cell cycle arrest. A sub-G1 peak suggests the presence of apoptotic cells with fragmented DNA.[18]

-

Apoptosis Detection Assays

A crucial downstream effect of targeting polyamine metabolism is the induction of apoptosis.[13][14] It is essential to use multiple assays to confirm apoptosis, as they measure different events in the apoptotic cascade.[19]

Protocol: Annexin V and Propidium Iodide (PI) Staining

This assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and necrotic cells (Annexin V negative, PI positive).[20]

-

Cell Culture and Treatment:

-

Treat cells with this compound as described for the cell cycle analysis. A known apoptosis inducer like staurosporine should be used as a positive control.

-

-

Staining:

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry immediately.

-

Use dual-parameter dot plots to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.[20]

-

Protocol: Caspase-3/7 Activity Assay

Activation of effector caspases like caspase-3 is a hallmark of apoptosis.

-

Cell Culture and Treatment:

-

Treat cells in a 96-well plate with the compound of interest.

-

-

Assay Procedure:

-

Add a luminogenic substrate for caspase-3/7 (e.g., a substrate containing the DEVD sequence) directly to the wells.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate reader. The amount of light generated is proportional to the amount of active caspase-3/7.

-

Data Summary Table for Apoptosis

| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | Relative Caspase-3/7 Activity |

| Vehicle Control | 0 | Value | Value | Value |

| (E)-But-2-ene-1,4-diamine | 1 | Value | Value | Value |

| (E)-But-2-ene-1,4-diamine | 10 | Value | Value | Value |

| (E)-But-2-ene-1,4-diamine | 100 | Value | Value | Value |

| Staurosporine (Positive Control) | 1 | Value | Value | Value |

Synthesizing the Evidence: Constructing the Mechanistic Narrative

The data gathered from these experiments should be synthesized to form a coherent narrative. For example, a dose-dependent decrease in ODC activity, coupled with an accumulation of cells in the G1 phase of the cell cycle and a corresponding increase in Annexin V positive cells and caspase-3/7 activity, would strongly support the hypothesis that this compound functions as a polyamine analogue that inhibits polyamine biosynthesis, leading to cell cycle arrest and apoptosis.

Further investigations could explore the compound's effect on SSAT expression and activity, intracellular polyamine levels via HPLC, and the generation of reactive oxygen species to provide a more detailed and complete mechanistic understanding.

Conclusion

While direct evidence for the mechanism of action of this compound is not yet published, its chemical structure provides a strong rationale for investigating it as a modulator of polyamine metabolism. The experimental framework provided in this guide offers a robust, logical, and scientifically rigorous approach to elucidating its core mechanism. By systematically evaluating its effects on key enzymes in the polyamine pathway and its downstream consequences on cell cycle progression and apoptosis, researchers can effectively characterize its biological activity and determine its potential as a therapeutic agent.

References

-

Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers. [Link]

-

Polyamines in cell growth and cell death: molecular mechanisms and therapeutic applications. PubMed. [Link]

-

Role of Polyamines in Cell Growth and Function: Insights from Polyamine Assays. (2024-05-17). [Link]

-

METHODS FOR MEASURING APOPTOTIC CELL DEATH BY FLOW CYTOMETRY. [Link]

-

The role of polyamine metabolism in cellular function and physiology. American Journal of Physiology-Cell Physiology. [Link]

-

Cell Cycle Analysis: Techniques & Applications. baseclick GmbH. [Link]

-

Molecular mechanisms of polyamine analogs in cancer cells. PubMed. [Link]

-

The Synergistic Benefit of Combination Strategies Targeting Tumor Cell Polyamine Homeostasis. MDPI. [Link]

-

Basic Methods of Cell Cycle Analysis. PMC. [Link]

-

Simple and rapid enzymatic assay of ornithine decarboxylase activity. PubMed. [Link]

-

Methods for Cell Cycle Analysis. Biocompare. [Link]

-

Cell cycle analysis. Wikipedia. [Link]

-

Development of Polyamine Analogs as Cancer Therapeutic Agents. Ingenta Connect. [Link]

-

Polyamines and apoptosis. ResearchGate. [Link]

-

Involvement of polyamines in apoptosis. Facts and controversies: effectors or protectors?. Seminars in Cancer Biology. [Link]

-

Targeting polyamine metabolism for cancer therapy and prevention. PMC. [Link]

-

Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Pharmacology. [Link]

-

Apoptosis detection: a purpose-dependent approach selection. PMC. [Link]

-

Polyamine metabolism and cancer: treatments, challenges and opportunities. PMC. [Link]

-

How to Use Flow Cytometry to Measure Apoptosis: Part One. Bio-Rad Antibodies. [Link]

-

Rapid Methods for Determining Decarboxylase Activity: Ornithine and Lysine Decarboxylases. PMC. [Link]

-

Polyamines: Methods and Protocols (Methods in Molecular Biology, 720). Springer. [Link]

-

Polyamines : Methods and Protocols. Frederick National Lab for Cancer Research. [Link]

- Polyamine Protocols. Google Books.

-

Polyamines: Methods and Protocols. ResearchGate. [Link]

-

Liofilchem™ Ornithine Decarboxylase Test, 30 Tests. LabMart Limited. [Link]

-

Methods to study polyamine metabolism during osteogenesis. PubMed. [Link]

-

This compound. PubChem. [Link]

-

(Z)-But-2-ene-1,4-diamine dihydrochloride. MySkinRecipes. [Link]

-

Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. SciELO. [Link]

-

This compound. ChemBK. [Link]

-

Description of Chemical Synthesis, Nuclear Magnetic Resonance Characterization and Biological Activity of Estrane-Based Inhibitors/Activators of Steroidogenesis. MDPI. [Link]

-

2-Butene-1,4-diamine, (2Z)-. PubChem. [Link]

-

A concise synthesis and biological study of evodiamine and its analogues. RSC Publishing. [Link]

-

Synthesis and Characterization of [(1,4‐diamine)dichloro]platinum(II) Compounds Preliminary Studies on their Biological Activity. ResearchGate. [Link]

-

Organic Compounds with Biological Activity. MDPI. [Link]

-

(Z)-But-2-ene-1,4-diamine dihydrochloride. MySkinRecipes. [Link]

-

1,4-Diamino-2-butyne as the mechanism-based pea diamine oxidase inhibitor. PubMed. [Link]

Sources

- 1. This compound | C4H12Cl2N2 | CID 12397206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95.00% | CAS: 119874-79-2 | AChemBlock [achemblock.com]

- 3. 2-Butene-1,4-diamine, (2Z)- | C4H10N2 | CID 6284479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Polyamines in cell growth and cell death: molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of Polyamines in Cell Growth and Function: Insights from Polyamine Assays – European Journal of Science Studies (EJSS). [ejss-journal.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. mdpi.com [mdpi.com]

- 8. Development of Polyamine Analogs as Cancer Therapeutic Agents: Ingenta Connect [ingentaconnect.com]

- 9. Molecular mechanisms of polyamine analogs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 11. frontiersin.org [frontiersin.org]

- 12. Targeting polyamine metabolism for cancer therapy and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Involvement of polyamines in apoptosis. Facts and controversies: effectors or protectors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]

- 16. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. blog.cellsignal.com [blog.cellsignal.com]

- 20. METHODS FOR MEASURING APOPTOTIC CELL DEATH BY FLOW CYTOMETRY [cyto.purdue.edu]

An In-depth Technical Guide to the Structural Analysis of (E)-But-2-ene-1,4-diamine Dihydrochloride

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of (E)-But-2-ene-1,4-diamine dihydrochloride, a molecule of interest in synthetic chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field, offering a multi-faceted analytical approach that integrates single-crystal X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, and vibrational (Infrared and Raman) spectroscopy. Each section is designed to not only present a methodology but to also instill a deep understanding of the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Introduction: The Significance of this compound

This compound is a bifunctional organic salt that presents a rigid trans-alkene backbone flanked by two primary ammonium groups.[2] Its structural rigidity and the presence of two charged terminal groups make it a valuable building block in supramolecular chemistry, coordination chemistry, and as a precursor for pharmacologically active molecules.[1] An unambiguous determination of its three-dimensional structure, conformational preferences, and electronic properties is paramount for its effective application.[3][4][5] This guide outlines a synergistic application of modern analytical techniques to achieve a complete structural characterization.

Foundational Analysis: Single-Crystal X-ray Diffraction

The gold standard for unambiguous solid-state structure determination is single-crystal X-ray diffraction (SCXRD).[6][7] This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, which are crucial for understanding the crystal packing and hydrogen bonding network of the title compound.

Rationale for SCXRD

For a salt like this compound, SCXRD is indispensable. It will definitively confirm the trans configuration of the double bond, elucidate the conformation of the ethylamine side chains, and map the intricate network of hydrogen bonds between the ammonium groups and the chloride counter-ions.[8] This information is critical for understanding its physical properties and how it might interact with other molecules.

Experimental Protocol: Single-Crystal Growth and Data Collection

Objective: To grow diffraction-quality single crystals and collect high-resolution X-ray diffraction data.

Methodology:

-

Crystal Growth:

-

Dissolve a small amount of this compound in a minimal amount of a suitable solvent system. A polar protic solvent like methanol or a mixture of methanol and a less polar co-solvent (e.g., isopropanol) is a good starting point.

-

Employ slow evaporation or vapor diffusion techniques. For vapor diffusion, place the solution in a small vial inside a larger, sealed container with a more volatile anti-solvent (e.g., diethyl ether).

-

Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature or 4°C) for several days to weeks.

-

Monitor for the formation of well-formed, transparent crystals.

-

-

Crystal Selection and Mounting:

-

Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in each dimension) that is free of cracks and other visible defects.

-

Mount the crystal on a cryoloop using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection.

-

-

Data Collection:

-

Mount the crystal on a goniometer of a modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a sensitive detector (e.g., a CCD or CMOS detector).[9]

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

-

Perform a preliminary unit cell determination.

-

Proceed with a full data collection strategy, typically involving a series of omega and phi scans to cover the entire reciprocal space.

-

Data Analysis and Interpretation

-

The collected diffraction data will be processed (integrated and scaled) using appropriate software (e.g., APEX3, SAINT+).[9]

-

The structure will be solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

-

The final structural model will provide key parameters.

Table 1: Expected Crystallographic Data and Structural Parameters for this compound

| Parameter | Expected Value/Range | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |

| Space Group | Centrosymmetric (e.g., P2₁/c) is likely | Defines the symmetry elements within the unit cell. A centrosymmetric space group would imply the molecule lies on an inversion center. |

| C=C Bond Length | ~1.33 - 1.34 Å | Confirms the presence of a double bond. |

| C-C Bond Length | ~1.49 - 1.51 Å | Typical for a C(sp²)-C(sp³) single bond. |

| C-N Bond Length | ~1.48 - 1.50 Å | Consistent with a C(sp³)-N⁺ single bond. |

| C-C=C Bond Angle | ~120 - 125° | Reflects the sp² hybridization of the olefinic carbons. |

| N-H···Cl Hydrogen Bonds | ~3.1 - 3.3 Å | Key intermolecular interactions that govern the crystal packing.[8] |

Elucidation in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of molecules in solution.[10] For this compound, ¹H and ¹³C NMR will confirm the connectivity and stereochemistry of the molecule.

Rationale for NMR

While SCXRD provides the solid-state structure, NMR reveals the structure and dynamics in a solution environment, which is often more relevant to the compound's application. Key information to be obtained includes:

-

Confirmation of the trans stereochemistry through the magnitude of the vicinal proton-proton coupling constant across the double bond.

-

The number of unique proton and carbon environments.

-

The connectivity of the molecule through analysis of coupling patterns.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is an excellent choice as it will exchange with the acidic N-H protons, simplifying the spectrum.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a water-soluble equivalent like DSS, for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR:

-

Acquire a standard single-pulse ¹H NMR spectrum.

-

Typical parameters: 16 scans, relaxation delay of 2 seconds, spectral width of 12-15 ppm.[11]

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C and longer relaxation times.[11]

-

-

Spectral Analysis and Expected Data

¹H NMR (in D₂O): The spectrum is expected to be relatively simple due to the molecule's symmetry. The exchange of N-H protons with deuterium will result in the disappearance of their signals and the loss of coupling to the adjacent methylene protons.

-

Olefinic Protons (H-2, H-3): A singlet (or a very tight multiplet) is expected around 5.8-6.2 ppm. The equivalence of these protons is due to the molecule's symmetry.

-

Methylene Protons (H-1, H-4): A singlet (or a very tight multiplet) is expected around 3.5-3.9 ppm.

¹³C NMR (in D₂O): Due to the molecule's symmetry, only two signals are expected in the proton-decoupled spectrum.

-

Olefinic Carbons (C-2, C-3): A signal in the range of 125-135 ppm.[12]

-

Methylene Carbons (C-1, C-4): A signal in the range of 40-50 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 5.8 - 6.2 | s | - | =CH |

| ¹H | 3.5 - 3.9 | s | - | H ₂C-N |

| ¹³C | 125 - 135 | - | - | C =C |

| ¹³C | 40 - 50 | - | - | C -N |

Note: In a non-exchanging solvent like DMSO-d₆, the N-H protons would appear as a broad signal and the methylene protons would be a triplet due to coupling with the N-H protons.

Vibrational Spectroscopy: A Complementary Approach

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in a molecule and can offer insights into its symmetry and bonding.

Rationale for Vibrational Spectroscopy

For this compound, these techniques are complementary:

-

FTIR Spectroscopy: Excellent for identifying polar functional groups. The key signatures will be the N-H stretching and bending vibrations of the ammonium group.[13][14][15]

-

Raman Spectroscopy: Particularly sensitive to non-polar bonds and symmetric vibrations. The C=C stretch of the trans-alkene will be a strong and characteristic Raman band.[16]

Experimental Protocols

Objective: To obtain high-quality FTIR and Raman spectra to identify characteristic vibrational modes.

Methodology:

-

FTIR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a quicker measurement of the solid sample.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Raman Spectroscopy:

-

Place a small amount of the crystalline sample directly onto the microscope stage of a Raman spectrometer.

-

Use a laser excitation source (e.g., 532 nm or 785 nm). The 785 nm laser is often preferred to minimize fluorescence.

-

Acquire the spectrum over a similar range to the FTIR.

-

Expected Vibrational Frequencies

Table 3: Key Expected Vibrational Frequencies

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected in FTIR | Expected in Raman | Intensity |

| 3200 - 2800 | N⁺-H Stretching | Yes | Weak | Broad, Strong (FTIR) |

| ~3020 | =C-H Stretching | Yes | Yes | Medium |

| ~1670 | C=C Stretching | Weak/Absent | Yes | Strong (Raman) |

| 1620 - 1560 | N⁺-H₂ Bending (Asymmetric) | Yes | Yes | Medium-Strong (FTIR) |

| ~970 | =C-H Out-of-plane bend (trans) | Yes | Weak | Strong (FTIR) |

The presence of a strong band around 970 cm⁻¹ in the FTIR spectrum would be highly indicative of the trans configuration of the double bond. The C=C stretching vibration is expected to be weak or absent in the IR spectrum due to the symmetry of the trans-alkene but should be a prominent peak in the Raman spectrum.[16]

Integrated Structural Analysis Workflow

A robust structural elucidation relies on the integration of data from multiple analytical techniques. The following workflow ensures a comprehensive and self-validating analysis.

Caption: Integrated workflow for the structural analysis of this compound.

Conclusion

The structural analysis of this compound requires a synergistic approach that leverages the strengths of single-crystal X-ray diffraction, NMR spectroscopy, and vibrational spectroscopy. SCXRD provides an unambiguous solid-state structure, while NMR confirms the structure and stereochemistry in solution. FTIR and Raman spectroscopy offer complementary data on functional groups and molecular symmetry. By integrating the results from these techniques, a complete and validated structural characterization can be achieved, providing the foundational knowledge necessary for the targeted application of this versatile molecule in research and development.

References

- Sungkyunkwan University. Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research, 43(11), 1114-1127.

- Kim, C., & Kim, S. (2020).

- ResearchGate. (n.d.).

- Zare Shahneh, M. R. (2023).

- Fiehn Lab. (n.d.).

- ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts.

- Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.

- PubChem. (n.d.). This compound.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.

- Korea Science. (n.d.). The Crystal Structure of Ethylenediamine Dihydrochloride. Journal of the Korean Chemical Society.

- ResearchGate. (n.d.). How do organic compounds single crystal X rays diffraction work?.

- Journal of the American Chemical Society. (2026). Optimized Photoemission from Organic Molecules in 2D Layered Halide Perovskites.

- MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.

- ResearchGate. (n.d.). Raman spectra of control (a) E-1, (b) E-2 and (c) pure ENB.

- MySkinRecipes. (n.d.). (Z)-But-2-ene-1,4-diamine dihydrochloride.

- Benchchem. (n.d.).

- DocStoc. (n.d.). carbon-13 NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers).

Sources

- 1. (Z)-But-2-ene-1,4-diamine dihydrochloride [myskinrecipes.com]

- 2. This compound | C4H12Cl2N2 | CID 12397206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pure.skku.edu [pure.skku.edu]

- 4. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. koreascience.kr [koreascience.kr]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. researchgate.net [researchgate.net]

Spectroscopic Profile of (E)-But-2-ene-1,4-diamine Dihydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of (E)-But-2-ene-1,4-diamine dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis, ensuring a high degree of scientific integrity.

Introduction

This compound is a salt of an unsaturated diamine, presenting a unique structure of interest in various fields of chemical synthesis, including the development of novel pharmaceutical agents and as a building block in materials science. The presence of primary amine functionalities, a central carbon-carbon double bond in the trans configuration, and its nature as a dihydrochloride salt all contribute to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for its identification, purity assessment, and structural elucidation in any research or development endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. The protonation of the amine groups significantly influences the chemical shifts of nearby protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry. The key to a successful analysis is the choice of solvent; deuterium oxide (D₂O) is a suitable option for this water-soluble salt.

Predicted ¹H NMR Spectroscopic Data (in D₂O)

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~6.0 - 6.2 | Triplet (t) | 2H | Olefinic Protons (-CH=CH-) | The electron-withdrawing effect of the adjacent protonated amino groups deshields these protons, shifting them downfield. The coupling to the neighboring methylene protons would result in a triplet. |

| ~3.8 - 4.0 | Doublet (d) | 4H | Methylene Protons (-CH₂-) | These protons are adjacent to the electron-withdrawing ammonium groups and the double bond, leading to a significant downfield shift. They are coupled to the olefinic protons, resulting in a doublet. |

| ~4.9 (variable) | Singlet (s, broad) | 6H | Ammonium Protons (-NH₃⁺) | In D₂O, these protons will exchange with deuterium, leading to a broad, often attenuated signal, or they may not be observed at all. The chemical shift is highly dependent on concentration and pH. |

Causality in Experimental Design:

The choice of D₂O as a solvent is critical for dissolving the polar dihydrochloride salt. However, it's important to recognize that the acidic protons of the ammonium groups will exchange with the deuterium of the solvent. This simplifies the spectrum by removing the N-H signals and their coupling to the adjacent methylene protons, but also means that direct observation of the ammonium protons is unlikely. To observe these protons, a non-exchangeable polar aprotic solvent like DMSO-d₆ could be considered, though solubility may be a limiting factor.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. Due to the molecule's symmetry, only two signals are expected in the proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Spectroscopic Data (in D₂O)

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |

| ~130 - 135 | Olefinic Carbons (-CH=CH-) | The sp² hybridized carbons of the double bond will appear in this characteristic downfield region. |

| ~45 - 50 | Methylene Carbons (-CH₂-) | These sp³ hybridized carbons are directly attached to the electron-withdrawing ammonium groups, causing a downfield shift compared to a typical alkane. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For a solid sample of this compound, the KBr pellet method is a standard and effective sample preparation technique. Given the hygroscopic nature of many amine salts, it is crucial to ensure the sample and KBr are thoroughly dried to avoid interference from water bands.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 3200 - 2800 (broad) | Strong | N-H stretching of the ammonium group (-NH₃⁺) |

| ~3050 | Medium | C-H stretching of the olefinic carbons (=C-H) |

| ~2950 | Medium | C-H stretching of the methylene carbons (-CH₂-) |

| ~1600 | Medium | N-H bending of the ammonium group (-NH₃⁺) |

| ~1450 | Medium | CH₂ scissoring |

| ~970 | Strong | C-H out-of-plane bending for a trans double bond |

Experimental Protocol: KBr Pellet Method for IR Spectroscopy

-

Sample Preparation: Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The goal is to achieve a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder mixture into a pellet press die. Apply high pressure to form a thin, transparent KBr pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to correct for any atmospheric or instrumental artifacts.

Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which helps in determining the molecular weight and elemental composition of a compound. For a salt like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are most appropriate.

In positive ion mode ESI-MS, the molecule is expected to be observed as the protonated free diamine, [M+H]⁺, where M is the mass of the free base (E)-But-2-ene-1,4-diamine (C₄H₁₀N₂). The dihydrochloride salt will dissociate in the electrospray process.

Predicted Mass Spectrometry Data (ESI+)

| m/z (Predicted) | Ion Species |

| 87.09 | [C₄H₁₁N₂]⁺ ([M+H]⁺) |

| 109.07 | [C₄H₁₀N₂Na]⁺ ([M+Na]⁺) |

Causality in Experimental Design:

ESI is chosen over harsher ionization methods like Electron Impact (EI) because it is a soft ionization technique that is less likely to cause fragmentation of the parent molecule. This is crucial for observing the molecular ion and confirming the molecular weight. The observation of sodium adducts ([M+Na]⁺) is common in ESI-MS and can further corroborate the molecular weight of the analyte. The analysis would typically be performed by dissolving the sample in a suitable solvent like methanol or water, which is compatible with ESI.

Caption: Ionization pathway in ESI-MS for the target compound.

Conclusion

The predicted spectroscopic data presented in this guide provides a detailed fingerprint for the structural confirmation and analysis of this compound. The ¹H and ¹³C NMR spectra are expected to show a simple set of signals consistent with the molecule's symmetry. The IR spectrum should display characteristic absorptions for the ammonium groups and the trans double bond. ESI-MS is predicted to show the protonated molecular ion of the free diamine. These predictive insights, grounded in fundamental spectroscopic principles, offer a solid foundation for researchers working with this compound.

References

An In-depth Technical Guide to the Solubility and Stability of (E)-But-2-ene-1,4-diamine dihydrochloride

This guide provides a comprehensive technical overview of the critical physicochemical properties of (E)-But-2-ene-1,4-diamine dihydrochloride, specifically focusing on its solubility and stability. This document is intended for researchers, scientists, and drug development professionals who are considering this molecule for various applications. Given the limited publicly available data for this specific compound, this guide synthesizes established principles of amine salt chemistry and provides detailed, field-proven methodologies for its characterization.

Introduction: The Significance of this compound

This compound is a bifunctional organic molecule featuring two primary amine groups and a central carbon-carbon double bond in the trans configuration. The presence of these reactive moieties makes it a valuable building block in organic synthesis, potentially for the development of novel pharmaceutical agents, polymers, and coordination complexes. The dihydrochloride salt form is typically employed to enhance the stability and aqueous solubility of the parent diamine. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, ensuring accurate solution preparation, predicting its behavior in various formulations, and establishing appropriate storage and handling conditions.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential for any experimental design.

| Property | Value | Source |

| Molecular Formula | C₄H₁₂Cl₂N₂ | [1] |

| Molecular Weight | 159.06 g/mol | |

| CAS Number | 119874-79-2 | [1] |

| IUPAC Name | (E)-but-2-ene-1,4-diamine;dihydrochloride | [1] |

| Appearance | White to off-white solid (predicted) |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical parameter that influences its bioavailability, formulation development, and reaction kinetics. As a dihydrochloride salt, this compound is expected to exhibit significantly different solubility characteristics compared to its free base form.

Theoretical Considerations

Amine hydrochlorides are ionic salts and, as such, are generally more soluble in polar solvents than their corresponding free bases. The solubility is driven by the favorable ion-dipole interactions between the ammonium cations and chloride anions with polar solvent molecules.

-

Aqueous Solubility: High solubility in water is anticipated due to the strong hydrogen bonding capacity of the ammonium groups and the ionic nature of the salt. The pH of the aqueous solution will significantly impact solubility. In acidic to neutral pH, the diamine will exist predominantly in its protonated, more soluble form. At higher pH values, deprotonation to the less soluble free base will occur.

-

Solubility in Organic Solvents: Solubility in organic solvents will be highly dependent on the solvent's polarity.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to their ability to form hydrogen bonds and solvate the ions.[2]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to good solubility is likely. While these solvents cannot donate hydrogen bonds, their high polarity can effectively solvate the ions.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Poor solubility is predicted due to the inability of these solvents to overcome the lattice energy of the ionic salt.

-

Experimental Determination of Solubility

To obtain precise solubility data, the following experimental protocols are recommended.

This "gold standard" method determines the saturation concentration of the compound at equilibrium.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed to allow the undissolved solid to sediment. Alternatively, centrifuge the samples to facilitate separation.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: The solubility is reported as the mean concentration from replicate experiments (e.g., in mg/mL or µg/mL).

This high-throughput method provides a rapid assessment of solubility from a DMSO stock solution.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a multi-well plate.

-

Precipitation Detection: Monitor the solution for the first sign of precipitation using turbidimetry or nephelometry as the DMSO stock is added.[3][4]

-

Solubility Estimation: The concentration at which precipitation is first observed is reported as the kinetic solubility.

Stability Profile

The chemical stability of this compound is a critical attribute that can affect its shelf-life, safety, and efficacy in its intended application. The presence of primary amine groups and a double bond suggests potential degradation pathways.

Factors Influencing Stability

Several environmental factors can influence the stability of amine salts:

-

Temperature: Elevated temperatures can accelerate degradation reactions. Thermal degradation of diamines can proceed through pathways such as cyclization or urea formation.[5][6]

-

pH: The stability of the compound in aqueous solutions will likely be pH-dependent. While the dihydrochloride salt form is expected to be stable in acidic conditions, the free base, which is more prevalent at higher pH, may be more susceptible to oxidation.

-

Light: The presence of a chromophore (the carbon-carbon double bond) suggests potential photosensitivity. Exposure to UV or visible light could lead to isomerization or other photochemical reactions.[7][8]

-

Oxidation: The primary amine groups can be susceptible to oxidation, especially in the presence of oxygen and metal ions.

Proposed Degradation Pathways

Based on the structure of (E)-But-2-ene-1,4-diamine, the following degradation pathways are plausible:

-

Oxidation: The primary amine groups can be oxidized to form various products, including imines, aldehydes, or carboxylic acids.

-